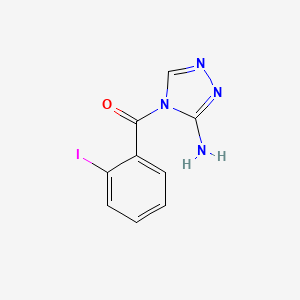![molecular formula C16H17N3O2S2 B5720670 N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5720670.png)
N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide, commonly known as MPT0G211, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MPT0G211 belongs to the class of small molecule inhibitors that target cancer cells and disrupt their growth and proliferation.
Mechanism of Action
MPT0G211 exerts its anti-cancer effects by inhibiting the activity of the protein kinase CK2, which is overexpressed in many cancer cells and plays a crucial role in cell survival and proliferation. By inhibiting CK2, MPT0G211 disrupts the signaling pathways that promote cancer cell growth and induces cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
MPT0G211 has been shown to have minimal toxicity in normal cells and tissues, suggesting its potential as a safe and effective cancer therapy. In addition to its anti-cancer effects, MPT0G211 has also been shown to possess anti-inflammatory and anti-angiogenic properties, which may contribute to its therapeutic benefits.
Advantages and Limitations for Lab Experiments
One advantage of MPT0G211 is its high potency and selectivity for CK2, which makes it a promising candidate for cancer therapy. However, its efficacy may be limited by the development of resistance in cancer cells over time. Additionally, further studies are needed to determine the optimal dosage and administration regimen for MPT0G211.
Future Directions
Future research on MPT0G211 could focus on several areas, including the development of novel drug delivery systems to improve its bioavailability and efficacy, the identification of biomarkers that can predict patient response to MPT0G211, and the investigation of its potential as a treatment for other diseases, such as inflammatory disorders and viral infections. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anti-cancer effects and to identify potential drug targets for combination therapy.
Synthesis Methods
MPT0G211 is synthesized through a multi-step process that involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-morpholineaniline to form 2-(4-morpholinyl)phenylamine. This intermediate compound is then reacted with carbon disulfide to form N-(2-(4-morpholinyl)phenyl)carbonothioyl chloride, which is further reacted with 2-thiophenecarboxamide to form MPT0G211.
Scientific Research Applications
MPT0G211 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Additionally, MPT0G211 has demonstrated synergistic effects when used in combination with other chemotherapeutic agents, such as cisplatin and 5-fluorouracil.
properties
IUPAC Name |
N-[(2-morpholin-4-ylphenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c20-15(14-6-3-11-23-14)18-16(22)17-12-4-1-2-5-13(12)19-7-9-21-10-8-19/h1-6,11H,7-10H2,(H2,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYKLUWAUOHVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7',7'-dimethyl-2'-(methylthio)-5'-oxo-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,4'-quinoline]-3'-carbonitrile](/img/structure/B5720588.png)
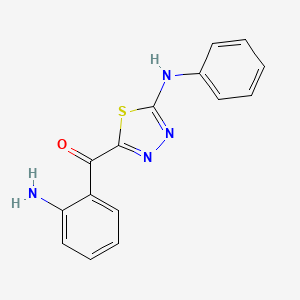
![N-[4-(acetylamino)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5720605.png)
![1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5720613.png)
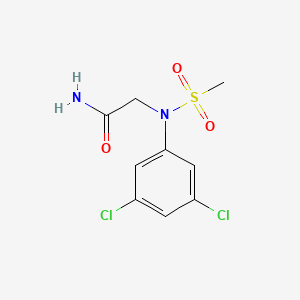

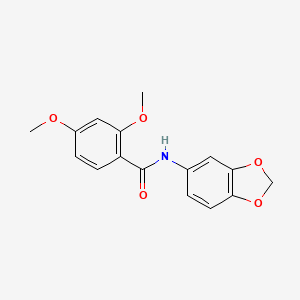
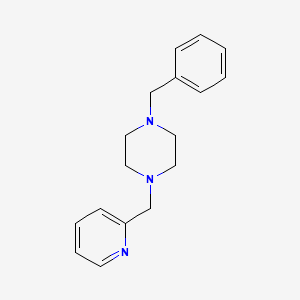

![1-[(5-phenyl-2-furyl)carbonothioyl]piperidine](/img/structure/B5720652.png)


![N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5720672.png)
